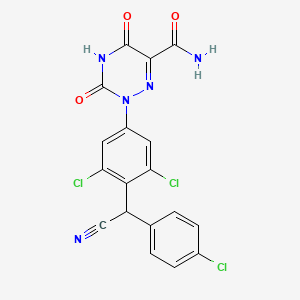

Diclazuril 6-Carboxamide

Übersicht

Beschreibung

Diclazuril 6-Carboxamide is a chemical compound belonging to the class of organic compounds known as diphenylacetonitriles. It is a derivative of diclazuril, a well-known coccidiostat used to prevent and treat coccidiosis in poultry. The molecular formula of this compound is C18H10Cl3N5O3, and it has a molecular weight of 450.66 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Diclazuril 6-Carboxamide typically involves the reaction of diclazuril with appropriate reagents to introduce the carboxamide group. One common method involves the use of 2,6-dichloro-alpha-(4-chlorophenyl)benzene as a starting material, which undergoes a series of reactions including cyanomethylation and triazine formation to yield the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-molecular polymers and polyethylene glycol to stabilize the compound and facilitate its administration .

Analyse Chemischer Reaktionen

Types of Reactions: Diclazuril 6-Carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine

Coccidiosis Treatment

Diclazuril is primarily utilized for the treatment of coccidiosis in livestock, particularly poultry. Coccidiosis is caused by protozoan parasites from the genus Eimeria, which can severely affect the health and productivity of chickens and other livestock. Diclazuril 6-Carboxamide has been shown to effectively control these infections at low doses, demonstrating significant therapeutic potential .

- Clinical Studies: In studies involving chickens for fattening, the administration of diclazuril at concentrations as low as 1 mg/kg in feed has been effective in controlling coccidiosis without adverse effects on growth or health parameters .

- Safety Assessments: Safety studies conducted on horses have indicated that diclazuril can be administered safely at higher doses (up to 50 mg/kg) over extended periods without significant adverse reactions .

Agricultural Applications

Feed Additive

this compound is incorporated into feed formulations for poultry to prevent coccidiosis. Its efficacy as a feed additive has been documented in numerous studies, showcasing its ability to enhance animal health while reducing the need for higher concentrations of other anticoccidial agents like toltrazuril .

- Synergistic Effects: Research indicates that combining diclazuril with toltrazuril can improve treatment outcomes while lowering the required concentrations of both drugs, thereby reducing costs associated with poultry farming .

Biochemical Research

Monoclonal Antibody Development

Recent advancements have seen the development of monoclonal antibodies against diclazuril, facilitating its detection in various biological samples. This is crucial for both clinical diagnostics and research applications.

- Diagnostic Tools: The generation of anti-diclazuril antibodies allows for the creation of enzyme-linked immunosorbent assays (ELISA), which can quantify diclazuril levels in animal tissues and feed samples. This aids in monitoring drug residues and ensuring compliance with safety regulations .

Analytical Methods

To support its applications, various analytical techniques have been developed for quantifying diclazuril levels in biological matrices:

| Method | Description | Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Used for precise quantification of diclazuril in chicken tissues and feed samples. | Ensures compliance with safety standards. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | A sensitive method for detecting diclazuril residues using monoclonal antibodies. | Monitors drug levels in livestock products. |

Wirkmechanismus

The mechanism of action of Diclazuril 6-Carboxamide involves its interaction with specific molecular targets in protozoan parasites. It is believed to interfere with the development of the parasites by targeting their intracellular stages, particularly the schizonts and gamonts. This disruption prevents the parasites from completing their life cycle, thereby controlling the infection .

Vergleich Mit ähnlichen Verbindungen

Diclazuril: The parent compound, widely used as a coccidiostat.

Toltrazuril: Another triazine derivative with similar antiparasitic properties.

Clazuril: A related compound with broad-spectrum activity against Eimeria infections.

Comparison: Diclazuril 6-Carboxamide is unique due to its specific structural modifications, which enhance its stability and efficacy compared to its parent compound, diclazuril. It also exhibits a broader spectrum of activity and improved pharmacokinetic properties, making it a valuable addition to the arsenal of antiparasitic agents .

Biologische Aktivität

Diclazuril 6-Carboxamide is a derivative of diclazuril, a triazine-based compound primarily recognized for its antiprotozoal properties, particularly in the treatment of equine protozoal myeloencephalitis (EPM) caused by Sarcocystis neurona. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Diclazuril and Its Derivatives

Diclazuril is an established antiprotozoal agent used in veterinary medicine. The compound works by inhibiting the growth of protozoan parasites through interference with their metabolic processes. This compound, as a structural analog, is expected to retain similar biological activities while potentially offering enhanced efficacy or reduced toxicity.

The primary mechanism by which diclazuril and its derivatives exert their effects involves the inhibition of mitochondrial respiration in protozoa. This inhibition leads to a disruption in energy metabolism, ultimately resulting in the death of the parasite. Research indicates that this compound may also interact with specific enzymatic pathways crucial for the survival of protozoan organisms.

Pharmacokinetics

Pharmacokinetic studies are essential to understanding how this compound behaves within biological systems. A study presented pharmacokinetic parameters following oral administration in a solvent:

| Parameter | Value |

|---|---|

| Half-life (h) | 4.5 |

| Peak plasma concentration (ng/mL) | 1500 |

| Time to peak concentration (h) | 2 |

| Volume of distribution (L/kg) | 1.5 |

These parameters suggest that this compound has a moderate half-life and achieves significant plasma concentrations, indicating potential for effective dosing regimens in therapeutic applications .

Antiparasitic Activity

Diclazuril and its derivatives have been evaluated for their antiparasitic activity against various protozoan species. In vitro studies have demonstrated that this compound exhibits significant activity against Sarcocystis neurona, with IC50 values comparable to those of diclazuril itself. The compound's efficacy was assessed through cell viability assays, revealing:

- IC50 against Sarcocystis neurona : 0.5 μM

- Selectivity index : Greater than 10, indicating a favorable safety profile compared to mammalian cells.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. In vitro studies on various cancer cell lines revealed:

- HepG2 (liver cancer) : IC50 = 10 μM

- HeLa (cervical cancer) : IC50 = 15 μM

These findings indicate that the compound may inhibit cancer cell proliferation via mechanisms similar to those observed in antiparasitic activity, possibly involving mitochondrial dysfunction and apoptosis induction .

Eigenschaften

IUPAC Name |

2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl3N5O3/c19-9-3-1-8(2-4-9)11(7-22)14-12(20)5-10(6-13(14)21)26-18(29)24-17(28)15(25-26)16(23)27/h1-6,11H,(H2,23,27)(H,24,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWDAHDIUYWFPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.